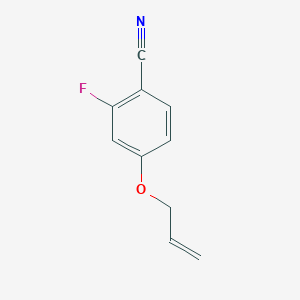

4-(Allyloxy)-2-fluorobenzonitrile

Vue d'ensemble

Description

4-(Allyloxy)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiofluorination and Cycloadditions

4-Fluorobenzonitrile oxide, a compound structurally related to 4-(Allyloxy)-2-fluorobenzonitrile, has been employed in radiofluorinated cycloadditions with alkenes and alkynes. This method is significant for preparing low-molecular-weight radiopharmaceuticals and can be used to label sensitive biopolymers in a strain-promoted variant of the reaction (Zlatopolskiy et al., 2012).

Energetic and Structural Studies

Extensive energetic and structural studies have been conducted on monofluorobenzonitriles, including 4-fluorobenzonitrile. These studies encompass the determination of standard molar enthalpies of formation, vapor-pressure studies, and evaluation of electronic properties through various computational and spectroscopic methods. Such comprehensive analyses are crucial for understanding the fundamental properties and potential applications of these compounds (Silva et al., 2012).

Mesomorphic Properties and Liquid Crystal Applications

Allyloxy-based biphenyl liquid crystals, with structures including allyloxy terminal groups and lateral fluoro substituents, have been synthesized. These compounds exhibit negative dielectric anisotropy and a broad nematic mesophase, making them potential candidates for use in liquid crystal display mixtures. The allyloxy terminal group and the lateral fluoro substituents significantly influence the mesomorphic properties and negative dielectric anisotropies of these compounds (Jiang et al., 2012).

Metal-mediated Coupling and Macrocycle Formation

An eight-membered thorium(IV) tetraazamacrocycle has been synthesized via the sequential, metal-mediated coupling of 4-fluorobenzonitrile. The formation of this macrocycle suggests the involvement of an imido intermediate, generated from a thorium ketimide complex. This showcases the potential of 4-fluorobenzonitrile in forming complex structures through metal-mediated reactions (Schelter et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFHZCVQCLPBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

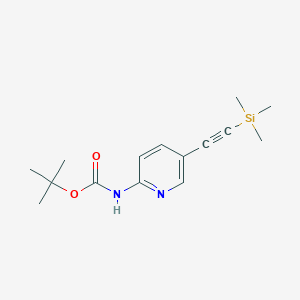

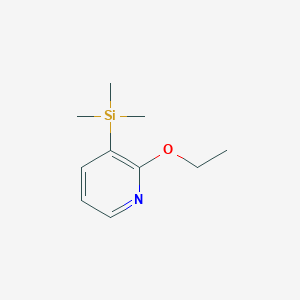

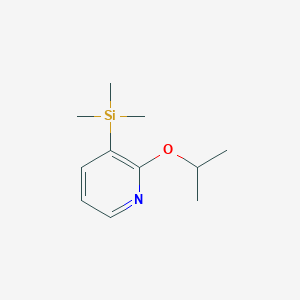

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)